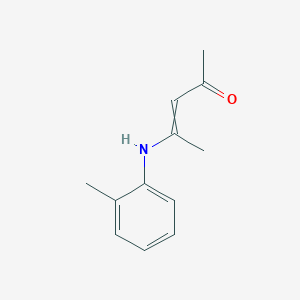
4-(2-Methylanilino)pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylanilino)pent-3-en-2-one is an enamino ketone with the molecular formula C12H15NO. It is a derivative of 4-(phenylamino)pent-3-en-2-one and presents a roughly planar pentenone backbone . This compound is characterized by an intramolecular N-H…O hydrogen bond and asymmetry in C-C distances, suggesting the presence of unsaturated bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylanilino)pent-3-en-2-one involves the reaction of 4-(phenylamino)pent-3-en-2-one with methylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylanilino)pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where the anilino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound.
Applications De Recherche Scientifique
4-(2-Methylanilino)pent-3-en-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Methylanilino)pent-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Phenylamino)pent-3-en-2-one
- 4-Methylpent-3-en-2-one
- 4-Chloropentan-2-one
Comparison
Compared to similar compounds, 4-(2-Methylanilino)pent-3-en-2-one is unique due to its intramolecular hydrogen bonding and planar structure . This structural uniqueness contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
75924-41-3 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
4-(2-methylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-6-4-5-7-12(9)13-10(2)8-11(3)14/h4-8,13H,1-3H3 |
Clé InChI |
XUEFXWDJSSIJMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)
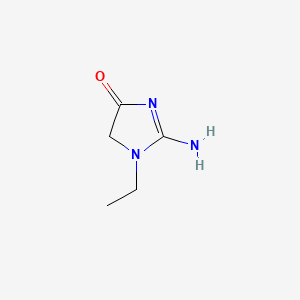
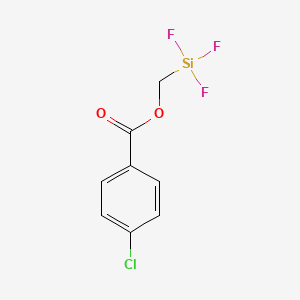

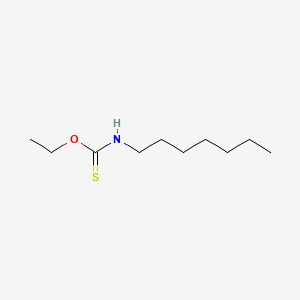

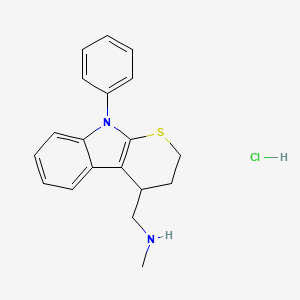
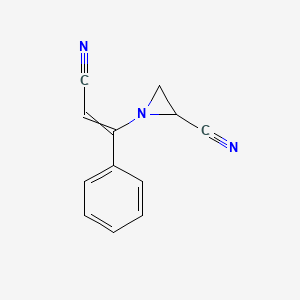
![2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline](/img/structure/B14450943.png)
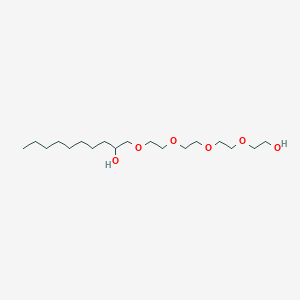

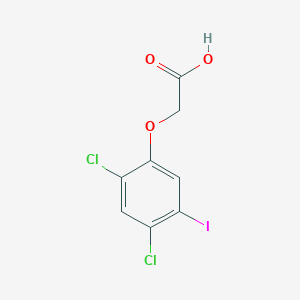
![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
